3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylthio group, and a triazolopyrimidine core
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c1-27-15-7-3-5-13(9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-4-2-6-14(8-12)24(25)26/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGLXBLTDEQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group is attached via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Unique due to its specific functional groups and triazolopyrimidine core.
Other Triazolopyrimidines: Compounds with similar core structures but different substituents, such as 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound 3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazolo-pyrimidine core with substituents that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 | |
| Compound B | MCF7 (Breast) | 0.67 | |
| Compound C | SW1116 (Colon) | 0.80 | |
| This compound | TBD | TBD | TBD |
These compounds were evaluated using standard assays, indicating their potential as effective anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Pyrimidine derivatives are known for their effectiveness against bacterial strains and fungi. Studies indicate that modifications to the pyrimidine structure can enhance activity:
- In vitro studies have shown that certain pyrimidine derivatives exhibit higher antibacterial activity than standard antibiotics like penicillin and nystatin .
- The minimum inhibitory concentration (MIC) values for selected derivatives ranged significantly, indicating varying levels of efficacy against different pathogens.
The proposed mechanisms through which triazolopyrimidines exert their biological effects include:
- Inhibition of key enzymes involved in cell proliferation and survival pathways.
- Interference with DNA synthesis and repair mechanisms in cancer cells.
- Disruption of microbial cell wall synthesis , leading to increased susceptibility to treatment.
Case Study 1: Anticancer Screening
In a focused study on triazolopyrimidine derivatives, researchers synthesized several analogs and evaluated their anticancer activity against multiple cell lines:
- The compound exhibited significant inhibition of cell growth in HCT-116 (colon cancer) and MDA-MB-435 (melanoma) with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of related pyrimidine compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves sequential steps: (i) formation of the triazolo-pyrimidine core via cyclization, (ii) introduction of the 3-methoxyphenyl group at position 3, and (iii) thioether linkage formation using 3-nitrobenzylthiol. Key parameters include temperature control (60–80°C for thiol coupling), solvent selection (DMF or dichloromethane for solubility), and catalysts (e.g., triethylamine for deprotonation). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, nitrobenzyl aromatic protons at 7.5–8.2 ppm).
- HR-MS : Confirm molecular weight (expected [M+H]: ~462.1 Da).
- IR : Identify functional groups (e.g., C-S stretch at ~650 cm, nitro group at ~1520 cm) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology : Start with in vitro assays:
- Anticancer : MTT assay against common cell lines (e.g., HeLa, MCF-7).
- Antimicrobial : Broth microdilution for MIC determination.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioavailability without compromising activity?
- Methodology :
- Lipophilicity adjustment : Replace the 3-nitrobenzylthio group with a pyridylthio moiety to improve solubility.
- Prodrug strategies : Introduce hydrolyzable esters at the methoxy group for sustained release.
- SAR studies : Systematically vary substituents (e.g., nitro → amino for reduced toxicity) and compare IC values in target assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardize assays : Use identical cell lines/passage numbers and reagent batches.
- Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to purported targets like kinases or DNA topoisomerases.
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for variability .
Q. How can researchers investigate the role of the 3-nitrobenzylthio group in target binding?
- Methodology :
- Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to visualize interactions.
- Mutagenesis : Create target protein mutants (e.g., cysteine-to-serine substitutions) to test if the thioether group forms covalent bonds.
- Computational docking : Use Schrödinger Suite or AutoDock to model binding poses .
Q. What advanced techniques quantify the compound's stability under physiological conditions?
- Methodology :
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours.
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and compare HPLC profiles pre/post storage.
- Radiolabeling : Use C-labeled analogs to track metabolic breakdown in hepatocyte models .
Q. How does the methoxyphenyl substituent influence pharmacokinetic properties?
- Methodology :
- ADME profiling : Conduct in vitro assays (Caco-2 permeability, microsomal stability) and in vivo PK studies in rodents.
- Metabolite identification : Use high-resolution LC-MS to detect O-demethylated metabolites in liver microsomes.
- Comparative studies : Synthesize analogs with -OCH replaced by -Cl or -F and measure AUC and half-life differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
